molecular formula C6H3ClF3NO2S B13011553 2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine

2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine

Katalognummer: B13011553
Molekulargewicht: 245.61 g/mol
InChI-Schlüssel: QVBPZLCXUVJOLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is a chemical compound with the molecular formula C6H2ClF3NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl and sulfonyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylsulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential drug candidates.

    Medicine: Research into its biological activity has led to the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is unique due to the combination of its trifluoromethyl and sulfonyl groups attached to a pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various applications.

Eigenschaften

Molekularformel

C6H3ClF3NO2S

Molekulargewicht

245.61 g/mol

IUPAC-Name

2-chloro-4-(trifluoromethylsulfonyl)pyridine

InChI

InChI=1S/C6H3ClF3NO2S/c7-5-3-4(1-2-11-5)14(12,13)6(8,9)10/h1-3H

InChI-Schlüssel

QVBPZLCXUVJOLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1S(=O)(=O)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.